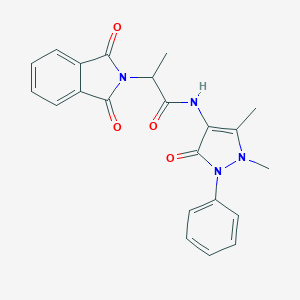
2-(Ethylsulfanyl)-4,6-diphenylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfanyl)-4,6-diphenylnicotinonitrile is a chemical compound with the molecular formula C21H18N2S. It is also known as ESDPN and is a member of the nicotinonitrile family of compounds. The compound has been the subject of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of ESDPN is not well understood. However, it is believed that the compound interacts with certain biological targets, leading to its observed biochemical and physiological effects.
Biochemical And Physiological Effects
ESDPN has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound has antioxidant properties and can protect cells from oxidative stress. ESDPN has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of certain diseases.
Advantages And Limitations For Lab Experiments
ESDPN has several advantages for use in lab experiments. It is relatively easy to synthesize and has good solubility in common organic solvents. However, the compound has limited stability under certain conditions, which may make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on ESDPN. One area of interest is the development of new synthetic methods for the compound. Another area of research is the investigation of the compound's potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of ESDPN and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of ESDPN involves the reaction of 2-bromo-4,6-diphenylnicotinonitrile with ethanethiol in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields ESDPN as a white solid.
Scientific Research Applications
ESDPN has been the subject of scientific research due to its potential applications in various fields. In the field of organic electronics, ESDPN has been used as a building block for the synthesis of organic semiconductors. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
78564-31-5 |
|---|---|
Product Name |
2-(Ethylsulfanyl)-4,6-diphenylnicotinonitrile |
Molecular Formula |
C20H16N2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16N2S/c1-2-23-20-18(14-21)17(15-9-5-3-6-10-15)13-19(22-20)16-11-7-4-8-12-16/h3-13H,2H2,1H3 |
InChI Key |
XEBKYIOVXUVZJE-UHFFFAOYSA-N |
SMILES |
CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Canonical SMILES |
CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)
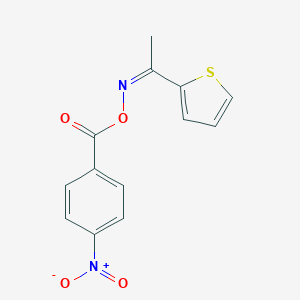


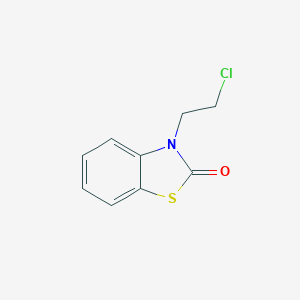
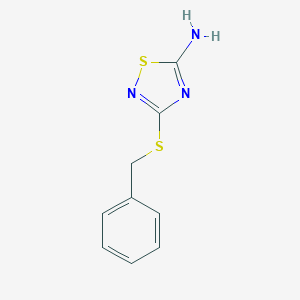
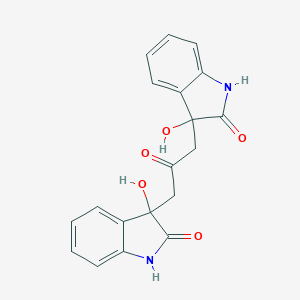
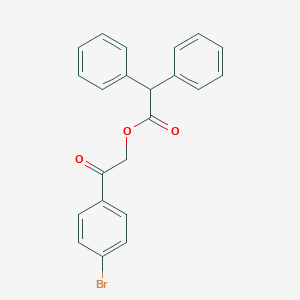
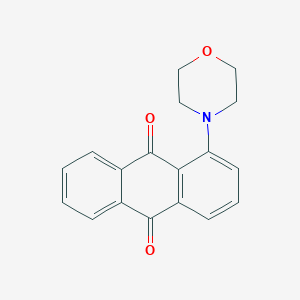
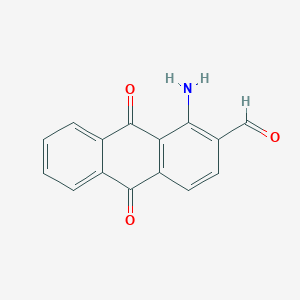
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)
